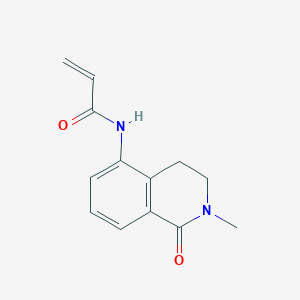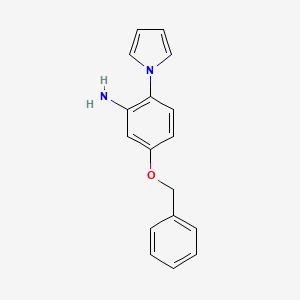
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a derivative of aniline, which is a common organic compound used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately triggers the apoptosis of cancer cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been shown to exhibit antibacterial and antifungal activity. In vivo studies have shown that 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can reduce the size of tumors in animal models of breast cancer. However, the effects of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline in lab experiments is its relatively simple synthesis method and high yield. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is also a versatile compound that can be used in various applications, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of using 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is its potential toxicity and side effects, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline. One direction is to investigate its potential as a therapeutic agent for other types of cancer, such as lung cancer and prostate cancer. Another direction is to explore its potential as a fluorescent probe for detecting other types of metal ions in biological systems. Additionally, further research is needed to determine the safety and efficacy of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline in vivo and to develop new methods for synthesizing and purifying 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline.
Synthesis Methods
The synthesis of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline involves the reaction of aniline with benzyl bromide and pyrrole in the presence of a catalyst. The reaction takes place under reflux conditions and produces 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline as a white solid with a melting point of 132-136°C. The purity of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been shown to exhibit promising activity against cancer cells, particularly in breast cancer. 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has been used as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
5-phenylmethoxy-2-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-16-12-15(20-13-14-6-2-1-3-7-14)8-9-17(16)19-10-4-5-11-19/h1-12H,13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAPIBRZAYOYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N3C=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2878309.png)
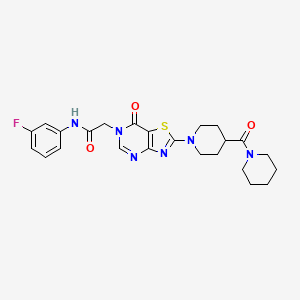
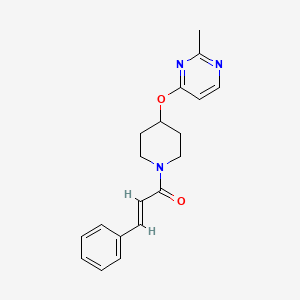
![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2878315.png)
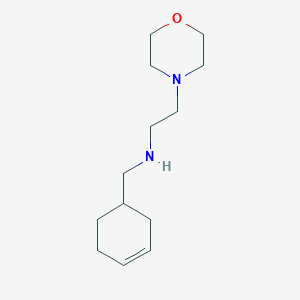

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
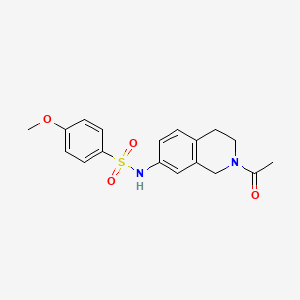
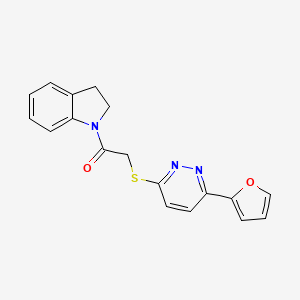
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
